molecular formula C9H8F3N5O B13054958 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13054958
M. Wt: 259.19 g/mol
InChI Key: WLZMVXIXHZHMFI-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a methoxypyridine moiety with a trifluoromethyl group and a triazole ring, which imparts distinctive chemical and biological properties.

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8F3N5O

Molecular Weight

259.19 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8F3N5O/c1-18-6-3-2-5(4-14-6)17-8(13)15-7(16-17)9(10,11)12/h2-4H,1H3,(H2,13,15,16)

InChI Key

WLZMVXIXHZHMFI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C(=NC(=N2)C(F)(F)F)N

Origin of Product

United States

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